molecular formula C7H15ClN2O2 B2998258 (4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride CAS No. 2470279-82-2

(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride

Cat. No. B2998258
M. Wt: 194.66
InChI Key: SEJKMNUXCJPOEF-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride, commonly known as Linezolid, is an antibiotic medication used to treat various bacterial infections. It belongs to the oxazolidinone class of antibiotics and is effective against both Gram-positive and Gram-negative bacteria. Linezolid was first developed by a team of scientists at Pharmacia & Upjohn Company in 1997 and was approved by the United States Food and Drug Administration (FDA) in 2000.

Scientific Research Applications

Overview

The chemical (4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride is a derivative of the oxazolidinone class, which encompasses a range of synthetic antimicrobial agents characterized by a unique mechanism of protein synthesis inhibition. These agents generally exhibit bacteriostatic activity against a variety of significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2012).

Chemical Synthesis and Modification

Oxazolidinones, including the specified chemical, serve as core structures in the synthesis of pseudopeptides through Ugi four-component reactions (U-4CRs). These reactions are significant for generating compounds that combine peptide motifs with N-heterocyclic structures, which are prevalent in many natural products and pharmaceutical compounds. The use of cyclic imines in Joullié-Ugi three-component reactions (JU-3CRs) is a noted strategy for producing these compounds with better diastereoselectivity and pharmaceutical relevance (Nazeri et al., 2020).

Pharmacological Applications

Oxazolidinone derivatives, including (4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride, are explored for their potential as novel antibacterial agents. Efforts to improve the biological profiles of these compounds have led to the identification of new derivatives with enhanced activity against resistant bacterial strains. This ongoing research aims to address the challenge of bacterial resistance through the development of more effective oxazolidinone-based therapeutics (Poce et al., 2008).

properties

IUPAC Name

(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-4-2-1-3-6-5-11-7(10)9-6;/h6H,1-5,8H2,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJKMNUXCJPOEF-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride

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